molecular formula C8H7ClN2O2 B2944188 5-Aminoindoline-2,3-dione hydrochloride CAS No. 2379702-01-7

5-Aminoindoline-2,3-dione hydrochloride

Cat. No.: B2944188
CAS No.: 2379702-01-7
M. Wt: 198.61
InChI Key: CWEHYENWEHAPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminoindoline-2,3-dione hydrochloride is a chemical compound with the molecular formula C8H7ClN2O2 It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs

Chemical Reactions Analysis

Types of Reactions

5-Aminoindoline-2,3-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce various aminoindoline derivatives .

Mechanism of Action

The mechanism of action of 5-Aminoindoline-2,3-dione hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminoindoline-2,3-dione hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its amino group at the 5-position and the dione functionality at the 2,3-positions make it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

5-amino-1H-indole-2,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c9-4-1-2-6-5(3-4)7(11)8(12)10-6;/h1-3H,9H2,(H,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEHYENWEHAPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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